molecular formula C11H12ClN3 B13293800 N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine

N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13293800
M. Wt: 221.68 g/mol
InChI Key: UBBUUEBCGXDFNA-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine is a pyrazole-based compound featuring a 4-chlorobenzyl group at the N1-position and a methyl group at the N1-position of the pyrazole ring.

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-methylpyrazol-3-amine

InChI

InChI=1S/C11H12ClN3/c1-15-7-6-11(14-15)13-8-9-2-4-10(12)5-3-9/h2-7H,8H2,1H3,(H,13,14)

InChI Key

UBBUUEBCGXDFNA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Primary Synthetic Strategy

The most prevalent method involves nucleophilic substitution reactions where a suitable pyrazole derivative reacts with a chlorobenzyl halide, typically 4-chlorobenzyl chloride , in the presence of a base. This approach is supported by multiple sources, including BenchChem and VulcanChem, which describe the reaction as:

$$
\text{1-Methyl-1H-pyrazol-3-amine} + \text{4-Chlorobenzyl chloride} \xrightarrow{\text{Base}} \text{N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine}
$$

Reaction conditions generally involve:

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature: Reflux conditions (~80-120°C)
  • Time: 12-24 hours

The reaction proceeds via nucleophilic attack of the amino group on the chlorobenzyl chloride, forming the N-alkylated pyrazole.

Alternative Synthetic Routes

Recent literature suggests the use of click chemistry approaches, such as the cycloaddition of azides and alkynes, to generate pyrazole derivatives, followed by functionalization. For example, a 2022 study describes the synthesis of pyrazoles via cycloaddition of N-isocyanoiminotriphenylphosphorane in the presence of silver catalysts, which can be tailored to incorporate chlorophenyl groups (MDPI, 2022).

Additionally, thioamide-based synthesis pathways involve the formation of pyrazolin derivatives, which can be oxidized or further functionalized to yield the target compound.

Reaction Optimization and Conditions

Parameter Typical Range Notes
Base K₂CO₃, NaH, Cs₂CO₃ Ensures deprotonation of amino groups, facilitating nucleophilic attack
Solvent DMF, DMSO High polarity solvents favor SN2 reactions
Temperature 80–120°C Elevated temperatures increase reaction rates but require control to prevent side reactions
Reaction Time 12–24 hours Longer times improve yield but may promote decomposition

Optimization strategies include:

  • Using microwave-assisted synthesis to reduce reaction times
  • Employing phase-transfer catalysts for better regioselectivity
  • Adjusting stoichiometry to minimize side products

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors are employed to enhance safety, control, and yield. Purification techniques such as column chromatography or recrystallization from ethanol or acetonitrile are standard. Industrial processes may incorporate solvent recycling and catalyst recovery to improve sustainability.

Structural Characterization and Analytical Data

Proper verification of the synthesized compound involves several analytical techniques:

Technique Purpose Typical Data
NMR Spectroscopy Confirm substitution pattern Methyl group at δ 2.3–2.5 ppm; aromatic protons at δ 7.3–7.5 ppm
Mass Spectrometry Confirm molecular weight [M+H]+ peak at m/z 236.05 (for C₁₀H₁₀ClN₃)
IR Spectroscopy Functional group analysis N-H stretch (~3300 cm⁻¹), aromatic C=C (~1600 cm⁻¹)
X-ray Crystallography 3D structure confirmation Bond angles and torsion angles consistent with the proposed structure

Discrepancies such as polymorphism or solvent inclusion can be mitigated through controlled crystallization conditions.

Summary of Key Data

Parameter Data Source
Molecular Formula C₁₁H₁₂ClN₃ ,,
Molecular Weight ~221.68 g/mol ,,
Reaction Conditions Reflux in DMF with K₂CO₃ ,
Yield Typically 60–80% Literature reports

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

a. 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
  • Properties: Molecular formula C10H10ClN3 (MW: 207.66 g/mol).
  • Applications : Used in materials science and medicinal chemistry due to its compact structure .
b. 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine
  • Structure : Features a trifluoromethyl (-CF3) group at position 3 and a 4-chlorophenyl group at position 3.
  • Properties : The electron-withdrawing CF3 group enhances metabolic stability and influences electronic distribution, as confirmed by X-ray crystallography .
  • Research Findings : The trifluoromethyl group increases lipophilicity (logP ~2.8), making it suitable for targeting hydrophobic enzyme active sites .
c. N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
  • Structure : Chlorophenyl group is in the ortho position (2-chloro) instead of para.
  • Properties: Molecular formula C11H12ClN3 (MW: 221.68 g/mol).

Halogen and Functional Group Variations

a. 1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine
  • Structure : Incorporates both chlorine and fluorine on the benzyl aromatic ring (positions 4 and 3).
  • Properties : Molecular formula C10H9ClFN3 (MW: 225.65 g/mol). Fluorine enhances electronegativity and bioavailability, as seen in pharmacokinetic studies of similar fluorinated pyrazoles .
b. 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine
  • Structure : Fluorine is on the benzyl ring (3-fluoro) instead of the chlorophenyl group.
  • Properties : The electron-deficient fluorophenyl group may alter π-π stacking interactions compared to the 4-chloro derivative .

Heterocyclic and Linker Modifications

a. 1-{[2,4-Dibromophenyl]methyl}-1H-pyrazol-4-amine
  • Structure: Bromine substituents (2,4-dibromo) replace chlorine, and the amino group is at position 4.
  • Synthesis : Prepared via multi-step reactions involving nitro group reduction and alkylation (). Bromine’s larger atomic radius increases molecular weight (MW: 316.0 g/mol) and polarizability .
b. N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structure : Pyridinyl group replaces chlorophenyl, and a cyclopropylamine is attached.
  • Properties : The pyridine ring introduces basicity (pKa ~4.5), while the cyclopropyl group enhances rigidity. HRMS confirms a molecular ion at m/z 215 ([M+H]+) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine C11H12ClN3 221.68 4-Cl-benzyl, N1-methyl Amine at position 3; moderate logP
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine C10H10ClN3 207.66 4-Cl-phenyl, N1-methyl Compact structure; lacks benzyl spacer
4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine C11H9ClF3N3 275.66 4-Cl-phenyl, CF3 at C3 High lipophilicity (logP ~2.8)
1-[(4-Chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine C10H9ClFN3 225.65 4-Cl, 3-F-benzyl Enhanced electronegativity

Biological Activity

N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine, also known as 1-[(4-chlorophenyl)methyl]-1H-pyrazol-3-amine, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a chlorophenyl group and a pyrazole ring system, contributing to its potential therapeutic applications.

  • Chemical Formula: C₁₀H₁₀ClN₃
  • Molecular Weight: 207.66 g/mol
  • IUPAC Name: 1-[(4-chlorophenyl)methyl]pyrazol-3-amine
  • PubChem CID: 673690

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies demonstrate that certain pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, including HeLa and non-small cell lung cancer (NCI-H23) with IC₅₀ values lower than 10 µM . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Cell Line IC₅₀ Value (µM) Mechanism
HeLa<10Apoptosis induction
NCI-H23<10Cell cycle arrest (G2/M phase)
HCT-15 (Colon Cancer)4.22Inhibition of Bcl-2 expression

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies show that certain derivatives exhibit potent antibacterial activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) for the most active derivatives was reported as low as 0.22 μg/mL, indicating strong potential for clinical applications in treating bacterial infections .

Pathogen MIC (µg/mL)
Staphylococcus aureus0.22
Staphylococcus epidermidis0.25

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. Pyrazole derivatives have shown the ability to inhibit pro-inflammatory cytokine release, particularly TNFα, which plays a crucial role in inflammatory responses . This suggests that this compound may be beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of the chlorophenyl group enhances the compound's lipophilicity and interaction with biological targets, while modifications to the pyrazole ring can lead to variations in potency and selectivity against different cellular pathways .

Case Studies

Several case studies have highlighted the compound's potential:

  • Antitumor Efficacy : In a study by Xia et al., a related pyrazole derivative demonstrated significant antitumor activity with an IC₅₀ of 49.85 µM, showcasing its potential for further development into cancer therapeutics .
  • Antimicrobial Evaluation : A comparative study on various pyrazole derivatives found that those containing the chlorophenyl moiety exhibited enhanced antimicrobial efficacy, making them suitable candidates for drug development against resistant bacterial strains .

Q & A

Q. Advanced Research Focus

  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for resolving crystal structures. For example, bond angles and torsion angles in related pyrazole derivatives (e.g., 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine) were determined with R factors <0.05 . Discrepancies may arise from polymorphism or solvent inclusion during crystallization.

What strategies are effective for analyzing the purity and stability of this compound under varying conditions?

Q. Basic Research Focus

  • HPLC/GC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., stability up to 150°C for solid-state storage).

Q. Advanced Research Focus

  • Forced Degradation Studies : Expose the compound to acidic/basic/oxidative conditions (e.g., 0.1N HCl/NaOH, H2_2O2_2) to identify degradation products via LC-MS/MS. Stability contradictions may arise from trace metal impurities or photolytic sensitivity.

How can researchers design bioactivity assays for this compound, and what pharmacological targets are plausible?

Q. Basic Research Focus

  • Antimicrobial Screening : Use microdilution assays (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Test against carbonic anhydrase or kinase isoforms using fluorometric assays .

Q. Advanced Research Focus

  • Mechanistic Studies : Molecular docking (AutoDock Vina) to predict binding modes with targets like 5-lipoxygenase or cyclooxygenase-2. Discrepancies in activity data may stem from assay variability (e.g., cell line selection, incubation times).

How should crystallographic data contradictions (e.g., bond length variations) be resolved for this compound?

Q. Advanced Research Focus

  • Refinement Protocols : Use SHELXL with anisotropic displacement parameters to model thermal motion accurately. For example, C–C bond lengths in aromatic systems should fall within 1.38–1.42 Å; deviations >0.02 Å may indicate overfitting .
  • Twinned Data Analysis : Employ twin refinement (e.g., BASF parameter in SHELXL) for crystals with non-merohedral twinning, common in chlorophenyl derivatives .

What computational tools are suitable for predicting the physicochemical properties of this compound?

Q. Advanced Research Focus

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (∼2.8), solubility (∼0.1 mg/mL), and blood-brain barrier permeability.
  • Electrostatic Potential Mapping : Gaussian09 with B3LYP/6-31G* basis sets to visualize charge distribution and nucleophilic/electrophilic sites.

How can researchers address low yields in large-scale synthesis of this compound?

Q. Advanced Research Focus

  • Process Chemistry Optimization : Switch from batch to continuous flow reactors to enhance heat/mass transfer.
  • Catalyst Recycling : Immobilize copper catalysts on silica or magnetic nanoparticles to reduce metal leaching .

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